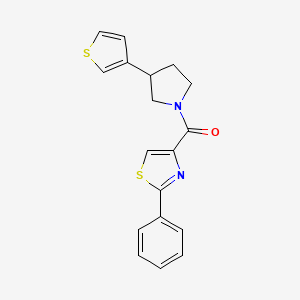

(2-Phenylthiazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Phenylthiazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16N2OS2 and its molecular weight is 340.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2-Phenylthiazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a novel chemical entity that combines thiazole and pyrrolidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, studies have shown that thiazole-integrated compounds can effectively reduce seizure activity in various animal models. A related study demonstrated that analogues of thiazole with a pyrrolidine ring showed enhanced anticonvulsant effects, with median effective doses (ED50) significantly lower than those of traditional anticonvulsants .

Anticancer Activity

Thiazole derivatives have been reported to possess anticancer properties. In vitro assays indicate that compounds containing thiazole rings can induce apoptosis in cancer cell lines, such as Jurkat and A-431 cells. The mechanism involves the modulation of Bcl-2 protein interactions, leading to increased cytotoxicity against these cell lines .

Antibacterial Activity

The antibacterial efficacy of thiazole derivatives has been well-documented. Studies have shown that compounds with thiazole moieties exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiazole Moiety : Known for its role as a pharmacophore, enhancing various biological activities including anticonvulsant and anticancer effects.

- Pyrrolidine Ring : Contributes to the overall stability and bioactivity of the compound.

- Thiophene Substituent : Enhances lipophilicity and may improve cellular uptake, thereby increasing efficacy.

Study 1: Anticonvulsant Activity Assessment

A study evaluated the anticonvulsant potential of a series of thiazole-pyrrolidine derivatives in a picrotoxin-induced seizure model. The compound exhibited an ED50 value significantly lower than standard drugs, indicating potent anticonvulsant properties. The protection index (PI) was calculated to be 9.2, suggesting a favorable safety profile .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, the cytotoxic effects of the compound were tested against Jurkat and A-431 cells. The IC50 values were found to be less than those of doxorubicin, a commonly used chemotherapeutic agent, indicating superior efficacy in inducing cell death through apoptosis .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. For instance, thiazole derivatives have been evaluated for their effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference Drug Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. coli | 18 | 35 |

| Compound B | S. aureus | 17 | 36 |

Anticancer Activity

Research indicates that thiazole-based compounds exhibit anticancer properties, particularly against liver cancer cell lines such as HepG2. Compounds derived from thiazole have shown selectivity indices significantly higher than methotrexate, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | Selectivity Index | Reference Drug Selectivity Index |

|---|---|---|---|

| Compound C | HepG2 | 33.21 | 4.14 |

| Compound D | HepG2 | 30.49 | 4.14 |

Synthesis and Evaluation

A notable study synthesized a series of thiazole derivatives, including those with pyrrolidine and thiophene components, and evaluated their biological activities through various assays . The study highlighted the importance of structural modifications on the biological efficacy of the compounds.

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of thiazole derivatives in treating various conditions, including epilepsy and infections caused by resistant bacterial strains . These trials are crucial for understanding the therapeutic potential of these compounds in clinical settings.

Analyse Des Réactions Chimiques

Reaction Mechanisms

The compound’s reactivity stems from its functional groups, including the ketone, thiazole nitrogen, and aromatic rings.

2.1. Hydrazide-to-Triazole Conversion

Hydrazides derived from this compound undergo base-catalyzed intramolecular dehydrative cyclization to form 1,2,4-triazole derivatives. For example, treatment of acid hydrazides with phenyl isothiocyanate followed by cyclization yields triazoles, as evidenced by NMR data showing characteristic thiosemicarbazide singlets .

2.2. Electrophilic Aromatic Substitution

The thiophen-3-yl and phenylthiazol-4-yl groups may participate in electrophilic substitution reactions. Analogous thiazole derivatives often react under acidic or basic conditions to form substituted analogues .

2.3. Nucleophilic Attack on Ketone

The ketone group at the methanone position can undergo nucleophilic addition or condensation reactions. For instance, Grignard reagents or amines may attack the carbonyl carbon, leading to alcohol or amine derivatives.

Potential Chemical Reactions

The compound’s structural complexity enables diverse reactivity:

3.1. Oxidation/Reduction

The pyrrolidine ring may undergo oxidation to form pyrrolidinone derivatives. Reductive amination could also introduce new functional groups .

3.2. Cross-Coupling Reactions

The aromatic rings (thiazole, thiophene, phenyl) are amenable to Suzuki, Sonogashira, or Heck coupling, enabling the introduction of additional substituents.

3.3. Hydrolysis

Under acidic/basic conditions, the ketone group may hydrolyze to carboxylic acids or esters, altering the compound’s polarity and solubility.

Propriétés

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c21-18(20-8-6-14(10-20)15-7-9-22-11-15)16-12-23-17(19-16)13-4-2-1-3-5-13/h1-5,7,9,11-12,14H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMCGWUGGOUPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.